molecular formula C17H15N3O4 B2547292 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide CAS No. 1209431-50-4

4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide

Cat. No.: B2547292
CAS No.: 1209431-50-4
M. Wt: 325.324
InChI Key: WAYWUVJFQUHNLE-UHFFFAOYSA-N
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Description

4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a pyridazinone moiety, making it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the chromene derivative with an amine or an amide under suitable conditions, often using coupling reagents like EDCI or DCC.

    Attachment of the Pyridazinone Moiety: This can be done through nucleophilic substitution or addition reactions, where the pyridazinone derivative is introduced to the chromene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactivity, which can lead to the development of new synthetic methodologies.

    Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide group but differ in their substituents.

    Pyridazinone derivatives: These compounds contain the pyridazinone moiety and are known for their diverse biological activities.

Uniqueness

4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide is unique due to the combination of the chromene core, carboxamide group, and pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-13-11-15(24-14-6-2-1-5-12(13)14)17(23)18-8-4-10-20-16(22)7-3-9-19-20/h1-3,5-7,9,11H,4,8,10H2,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYWUVJFQUHNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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